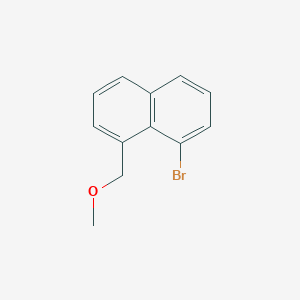
1-Bromo-8-(methoxymethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxymethyl group at the eighth position
Méthodes De Préparation
The synthesis of 1-Bromo-8-(methoxymethyl)naphthalene typically involves the bromination of 8-(methoxymethyl)naphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-8-(methoxymethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-8-(methoxymethyl)naphthalene has several applications in scientific research:
Biology: It can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-8-(methoxymethyl)naphthalene involves its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for substitution and coupling reactions, while the methoxymethyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-Bromo-8-(methoxymethyl)naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
1-Bromo-2-(methoxymethyl)naphthalene: Similar structure but with the methoxymethyl group at a different position, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C12H11BrO |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
1-bromo-8-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-8-10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,8H2,1H3 |
Clé InChI |
QWZAXESTWXIUMN-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=CC2=C1C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


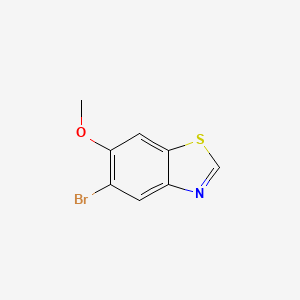
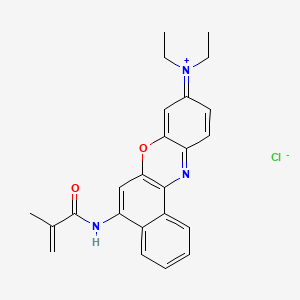
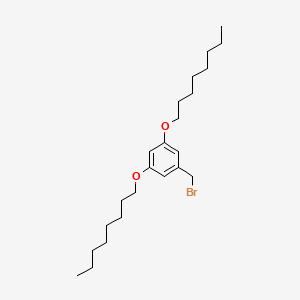

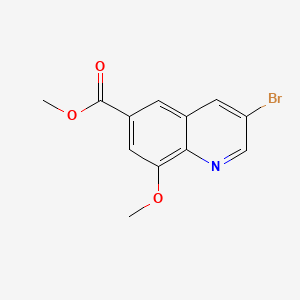
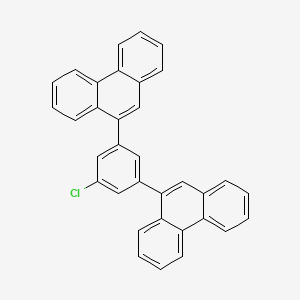


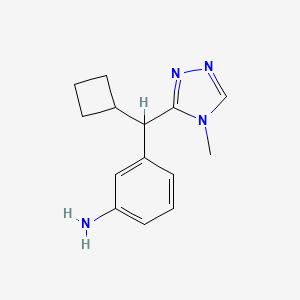
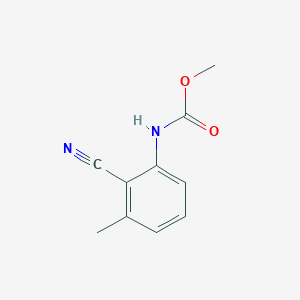
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)


